molecular formula C16H20N2O2 B3068516 (1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane CAS No. 58520-03-9

(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane

Cat. No. B3068516
CAS RN: 58520-03-9
M. Wt: 272.34 g/mol
InChI Key: ZWMPRHYHRAUVGY-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of ethylenediamine, which is a type of organic compound called a diamine because it contains two amine groups. The “4’-Methoxyphenyl” part suggests that it has phenyl rings (a component of the benzene molecule) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the phenyl rings and the ethylenediamine backbone. The “1S,2S” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .

Scientific Research Applications

Organocatalysis and Stereoselective Synthesis

The research led by Kucherenko et al. (2017) demonstrates the utility of diamines, including derivatives similar to (1S,2S)-1,2-di(4'-methoxyphenyl)-1,2-diaminoethane, in organocatalysis. The study detailed the efficient synthesis of enantiomerically pure diamines from picolinaldehyde or isonicotinaldehyde, which are then applied as organocatalysts in asymmetric cross-aldol reactions, achieving high yields and enantioselectivity. This showcases the compound's role in facilitating stereospecific synthesis and its potential in producing chiral molecules for pharmaceutical applications (Kucherenko et al., 2017).

Polymerization Initiators

Another significant application involves the use of related diols as precatalyst activators for the ring-opening polymerization of cyclic esters, as reported by Komarov et al. (2019). The study highlights the compound's potential in the creation of polymeric materials through catalyzing the polymerization process, indicating its versatility and importance in materials science (Komarov et al., 2019).

Catalysis and Schiff Base Complex Formation

The work by Kwiatkowski et al. (2003) explores the synthesis and characterization of dioxovanadium(V) complexes with Schiff base ligands derived from 1,2-diaminoethane compounds. These complexes exhibit catalytic properties, particularly in the oxidation of sulfides to sulfoxides, showcasing the compound's application in catalysis and its potential in environmental and synthetic chemistry applications (Kwiatkowski et al., 2003).

Molecular Templating and Complex Formation

Constable et al. (2010) discuss the templating of Schiff base ligands to suit the needs of metal ions, highlighting the versatility of diaminoethane derivatives in forming complex structures with metals. This research underscores the importance of such compounds in designing metal-organic frameworks and other complex materials with specific properties (Constable et al., 2010).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. It’s always important to handle chemicals with appropriate safety precautions .

properties

IUPAC Name

(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPRHYHRAUVGY-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane

CAS RN

58520-03-9
Record name (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 2
Reactant of Route 2
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 3
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 4
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 5
Reactant of Route 5
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane
Reactant of Route 6
(1S,2S)-1,2-DI(4'-Methoxyphenyl)-1,2-diaminoethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.